molecular formula C11H10INO3 B7725665 3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid

Cat. No.: B7725665
M. Wt: 331.11 g/mol
InChI Key: LTVGRMWGWKEUHQ-PLNGDYQASA-N
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Description

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid is an organic compound characterized by the presence of an iodine atom, a methyl group, and a phenylcarbamoyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methyl-aniline and acrylic acid.

    Formation of Intermediate: The 4-iodo-2-methyl-aniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the intermediate 3-(4-Iodo-2-methyl-phenylcarbamoyl)-acryloyl chloride.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Inhibiting or activating biochemical pathways related to disease processes, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-methyl-phenylcarbamoyl)-acrylic acid
  • 3-(4-Chloro-2-methyl-phenylcarbamoyl)-acrylic acid
  • 3-(4-Fluoro-2-methyl-phenylcarbamoyl)-acrylic acid

Uniqueness

3-(4-Iodo-2-methyl-phenylcarbamoyl)-acrylic acid is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its bromo, chloro, or fluoro analogs.

Properties

IUPAC Name

(Z)-4-(4-iodo-2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVGRMWGWKEUHQ-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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